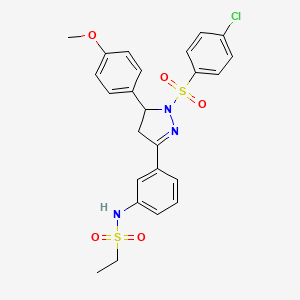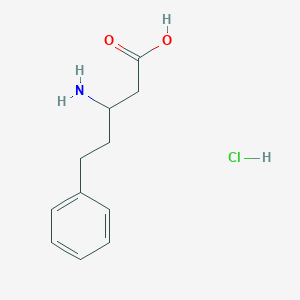
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: is a synthetic compound with a complex structure, characterized by the presence of pyrimidinyl and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is synthesized using dimethylamine and 2,4,6-trimethylpyrimidine in the presence of a base, often under reflux conditions to facilitate the formation.
Attachment of the Aminoethyl Group: : The aminoethyl group is introduced through a nucleophilic substitution reaction. Commonly, 2-chloroethylamine is used, reacting with the pyrimidine derivative under basic conditions.
Urea Formation: : The final step involves the reaction of the 2-methoxyphenyl isocyanate with the aminoethyl-substituted pyrimidine derivative, yielding the desired urea compound. This step is usually carried out in the presence of a solvent like dichloromethane and a mild base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of This compound would likely utilize continuous flow processes to ensure high yield and purity. Key considerations include:
Optimization of Reaction Conditions: : Temperature, pressure, and solvent selection are crucial for maximizing efficiency.
Purification: : Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: : Catalytic hydrogenation can reduce the compound, potentially breaking down the pyrimidine ring and converting the urea moiety.
Substitution: : Halogenation and alkylation reactions can modify the aromatic rings, using reagents such as bromine or alkyl halides.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Bromine, alkyl halides, bases like sodium hydroxide.
Oxidation: : Hydroxylated derivatives.
Reduction: : Simplified amine or alcohol derivatives.
Substitution: : Halogenated or alkylated analogs.
Scientific Research Applications
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors, impacting biological pathways.
Medicine: : Investigated for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzyme active sites or receptor binding domains, altering their activity.
Pathways Involved: : Inhibition of enzymatic pathways, modulation of signal transduction processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique structural features and resultant properties. Similar compounds include:
1-(2-Aminoethyl)-3-(2-methoxyphenyl)urea: : Lacks the pyrimidine ring, resulting in different reactivity.
4-(Dimethylamino)-6-methylpyrimidin-2-ylamine: : Does not include the urea and methoxyphenyl groups, altering its chemical properties.
Conclusion
This compound: is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity enable its use in numerous applications, making it a compound of interest for ongoing research and industrial development.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVRIAAWGQYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)



![5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2558965.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)


![4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)

